physicochemical properties of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
physicochemical properties of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 228728-18-5), a key heterocyclic intermediate in medicinal chemistry. As a member of the quinolone family, and specifically a difluorinated derivative, this compound serves as a critical building block for the synthesis of advanced pharmaceutical agents, most notably fluoroquinolone antibiotics.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, synthesizes available data on its molecular structure, physicochemical characteristics, analytical determination, and safe handling. By explaining the causality behind experimental methodologies and grounding claims in authoritative sources, this guide aims to be an essential resource for the scientific community engaged in the research and application of this important molecule.
Introduction and Scientific Significance
The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The serendipitous discovery of the antibacterial effects of a 4-hydroxyquinoline-3-carboxyl intermediate during chloroquine synthesis paved the way for the development of the entire class of quinolone and fluoroquinolone antibiotics.[2] These agents have become indispensable in treating a broad spectrum of bacterial infections.
The Strategic Role of Fluorination
The introduction of fluorine atoms into a drug candidate's structure is a widely adopted strategy in pharmaceutical design to modulate key properties. Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's:
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Metabolic Stability: C-F bonds are exceptionally strong, often blocking sites of metabolic oxidation and increasing the drug's half-life.
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Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes.
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Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, enhancing potency.
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pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the ionization state and solubility at physiological pH.
In the context of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid, the two fluorine atoms on the benzene ring are strategically placed to profoundly influence the electronic properties and biological activity of any subsequent derivatives.
A Pivotal Precursor in Drug Discovery
5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is primarily valued as a high-potential starting material.[3] Its core structure contains the essential pharmacophore for antibacterial activity and provides multiple reaction sites for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.[4]
Molecular Structure and Identification
A precise understanding of a molecule's structure is fundamental to interpreting its chemical behavior and properties.
Chemical Structure and Tautomerism
The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form. While often depicted as the hydroxy form, the keto tautomer is generally more stable and is the predominant species in most conditions. This equilibrium is crucial for its chemical reactivity and biological interactions.
Caption: Keto-enol tautomerism of the core quinoline structure.
Key Chemical Identifiers
Summarizing the key identifiers ensures unambiguous reference to the compound in research and procurement.
| Property | Value | Source(s) |
| CAS Number | 228728-18-5 | [5][6] |
| Molecular Formula | C₁₀H₅F₂NO₃ | [6][7] |
| Molecular Weight | 225.15 g/mol | [7] |
| IUPAC Name | 5,7-Difluoro-4-oxo-1H-quinoline-3-carboxylic acid | [8] |
Core Physicochemical Properties
While specific experimental data for this exact isomer is sparse in publicly available literature, we can infer its likely properties based on its structure and data from closely related analogs. These properties are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Predicted Value / State | Rationale & Comparative Insights |
| Physical State | Solid, likely a light-colored powder | Based on analogs like 4-Hydroxyquinoline-3-carboxylic acid and 2-Hydroxyquinoline-3-carboxylic acid, which are solids at room temperature.[9][10][11] |
| Melting Point | >250 °C (Predicted) | Unsubstituted 4-Hydroxyquinoline-3-carboxylic acid melts at 268-273 °C.[10][11] The strong intermolecular forces from hydrogen bonding and aromatic stacking in the crystal lattice suggest a high melting point. |
| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) | The carboxylic acid and hydroxy/oxo groups provide hydrophilicity, but the rigid, fused aromatic ring system imparts significant hydrophobicity. Related quinolones show good solubility in DMSO.[12] |
| Acidity (pKa) | ~5-6 (Carboxylic Acid), ~9-10 (Enol/Amide) (Predicted) | The carboxylic acid pKa is influenced by the electron-withdrawing quinoline ring and fluorine atoms. The second pKa corresponds to the N-H proton of the keto tautomer. |
| Lipophilicity (XLogP3) | ~1.5 - 2.5 (Predicted) | Based on the value of 1.9 for the monofluorinated analog, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.[8] This moderate lipophilicity is often a target for drug candidates to balance aqueous solubility with membrane permeability. |
Experimental Protocols for Property Determination
To ensure scientific rigor, the determination of physicochemical properties must follow validated, reproducible protocols. As a Senior Application Scientist, the emphasis is not just on the steps, but on the inherent logic that makes the protocol a self-validating system.
Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method (OECD 105)
Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. Unlike kinetic methods that can overestimate solubility by measuring metastable states, this equilibrium-based approach ensures the measurement reflects a true saturated solution, providing a robust value for biopharmaceutical modeling.
Methodology:
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Preparation: Add an excess amount of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial. The excess solid is critical to guarantee saturation.
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Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours). This duration is chosen to ensure the system has reached equilibrium between the dissolved and solid states.
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Phase Separation: Cease agitation and allow the suspension to settle. To remove undissolved solid, withdraw an aliquot of the supernatant and clarify it via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is crucial to avoid artificially high readings from suspended microparticles.
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Quantification: Accurately determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound.
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Validation: The presence of remaining solid material at the end of the experiment visually confirms that saturation was maintained throughout, validating the result as the thermodynamic solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: Reversed-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds. The differential partitioning of the analyte and any impurities between a nonpolar stationary phase and a polar mobile phase provides high-resolution separation. The use of a gradient elution ensures that compounds with a wide range of polarities can be effectively resolved and eluted within a reasonable timeframe.
Methodology:
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System: A standard HPLC system equipped with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Elution:
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0-2 min: 5% B
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2-15 min: Linear gradient from 5% to 95% B
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15-18 min: Hold at 95% B
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18-19 min: Return to 5% B
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19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~310 nm, based on related structures[13]).
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Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Synthesis and Reactivity
While a specific, published synthesis for the 5,7-difluoro isomer was not found in the initial search, a plausible route can be constructed based on well-established named reactions for quinoline synthesis, such as the Conrad-Limpach reaction.[2]
Caption: Plausible Gould-Jacobs based synthetic pathway.
This reaction involves the initial condensation of a substituted aniline (3,5-difluoroaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step is the hydrolysis of the ester to the carboxylic acid.
Safety, Handling, and Storage
Proper handling of any chemical intermediate is paramount for laboratory safety. The safety profile for 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is inferred from data on structurally similar compounds.[14][15][16]
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14][15] |
| Signal Word | Warning | [14] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust generation. Practice good industrial hygiene; wash hands thoroughly after handling. | [14][16] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed when not in use. | [14] |
Conclusion
5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid stands as a molecule of significant interest for medicinal chemists and drug discovery scientists. Its difluorinated quinolone core represents a validated pharmacophore with tunable properties. A thorough understanding of its physicochemical characteristics—from its solid-state nature and limited aqueous solubility to its handling requirements—is essential for its effective utilization in the synthesis of next-generation therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers to confidently incorporate this valuable intermediate into their discovery programs.
References
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MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
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Maybridge. Safety Data Sheet. [Link]
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PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Compound Summary. [Link]
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Crysdot LLC. 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid Product Page. [Link]
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mzCloud. Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate Mass Spectra. [Link]
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MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
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PubMed. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]
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PubChem. 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid Compound Summary. [Link]
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Royal Society of Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. [Link]
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Synthesis of 4,5-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid Ethyl Ester. [Link]
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